n-(4-Hydroxyphenyl)benzenesulfonamide

Descripción general

Descripción

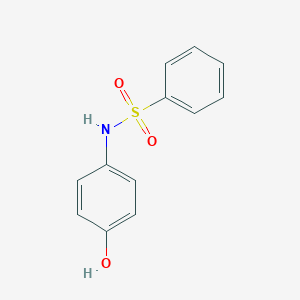

N-(4-Hydroxyphenyl)benzenesulfonamide is a chemical compound with the molecular weight of 249.29 . It is a powder at room temperature .

Synthesis Analysis

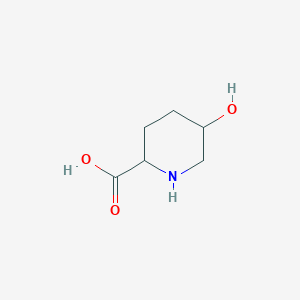

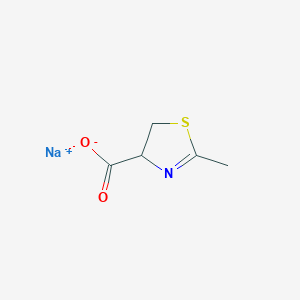

The compound can be synthesized by the reaction of benzene sulfonyl chloride with para-aminophenol . Other methods involve the synthesis of new aryl thiazolone–benzenesulfonamides .Molecular Structure Analysis

The molecular structure of N-(4-Hydroxyphenyl)benzenesulfonamide is represented by the InChI code1S/C12H11NO3S/c14-11-8-6-10(7-9-11)13-17(15,16)12-4-2-1-3-5-12/h1-9,13-14H . Chemical Reactions Analysis

While specific chemical reactions involving N-(4-Hydroxyphenyl)benzenesulfonamide are not detailed in the search results, the compound is of interest as a precursor to biologically active sulfur-containing heterocyclic compounds .Physical And Chemical Properties Analysis

N-(4-Hydroxyphenyl)benzenesulfonamide is a powder at room temperature . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Anticancer and Antimicrobial Agents

Specific Scientific Field

Pharmaceutical Organic Chemistry

Summary of the Application

This compound has been used in the synthesis of new benzenesulfonamide derivatives as anticancer and antimicrobial agents .

Methods of Application or Experimental Procedures

The derivatives were designed and synthesized for their carbonic anhydrase IX inhibitory effect . They were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231), another breast cancer cell line (MCF-7), and normal breast cell line MCF-10A .

Results or Outcomes

Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM .

Safer Analgesics

Specific Scientific Field

Neuroscience and Pharmacology

Summary of the Application

Researchers have discovered a new class of pipeline drugs to relieve pain and reduce fever without the danger of addiction or damage to the liver or kidneys .

Methods of Application or Experimental Procedures

The research team set out to discover what causes the liver damage associated with acetaminophen and then create a drug structurally similar to acetaminophen – as effective, but without liver toxicity . They tested 21 different compounds as acetaminophen analogs .

Results or Outcomes

The new chemical entities reduced pain in two in models without the liver and kidney toxicity associated with current over-the-counter analgesics that are commonly used to treat pain . They also reduced fever in a pyretic model .

Organo-Catalyst for Synthesizing 2-Aryl-4,5-diphenyl-1H-imidazoles

Specific Scientific Field

Organic Chemistry

Summary of the Application

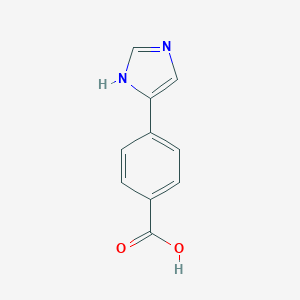

N-(phenylsulfonyl)benzene sulfonamide has been used as an efficient and eco-friendly acidic organic catalyst for synthesizing 2-aryl-4,5-diphenyl-1H-imidazoles .

Methods of Application or Experimental Procedures

The research describes the first-time use of N-(phenylsulfonyl)benzene sulfonamide as an efficient and eco-friendly acidic organic catalyst for synthesizing 2-aryl-4,5-diphenyl-1H-imidazoles in solvent-free conditions with high yields .

Results or Outcomes

The research does not provide specific results or outcomes .

Brightener in Nickel Baths

Specific Scientific Field

Materials Science and Engineering

Summary of the Application

N-(phenylsulfonyl)benzene sulfonamide is a commercially available organic compound used as a brightener in nickel baths .

Methods of Application or Experimental Procedures

The compound is added to the nickel bath solution to enhance the brightness of the nickel plating .

Results or Outcomes

Pharmaceutical Intermediates

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

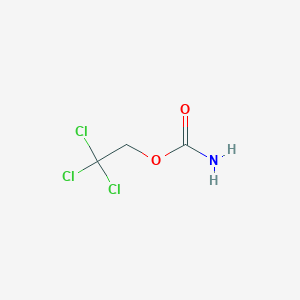

N-(phenylsulfonyl)benzene sulfonamide is used as a pharmaceutical intermediate .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of various pharmaceutical drugs .

Results or Outcomes

Synthesis of Anticancer and Antimicrobial Agents

Summary of the Application

This compound has been used in the synthesis of new aryl thiazolone–benzenesulfonamides as anticancer and antimicrobial agents .

Methods of Application or Experimental Procedures

The derivatives were designed and evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .

Safety And Hazards

Direcciones Futuras

While specific future directions for N-(4-Hydroxyphenyl)benzenesulfonamide are not detailed in the search results, it’s worth noting that similar compounds have been investigated for potential use in the treatment of various diseases . Additionally, new chemical entities that lack hepatotoxicity and retain antipyresis have been synthesized .

Propiedades

IUPAC Name |

N-(4-hydroxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c14-11-8-6-10(7-9-11)13-17(15,16)12-4-2-1-3-5-12/h1-9,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZPMLXZOSFAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063934 | |

| Record name | Benzenesulfonamide, N-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(4-Hydroxyphenyl)benzenesulfonamide | |

CAS RN |

5471-90-9 | |

| Record name | N-(4-Hydroxyphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5471-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005471909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5471-90-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, N-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-hydroxyphenyl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.181.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

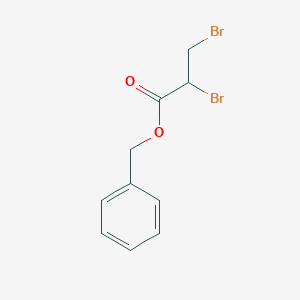

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[Hydroxy(diphenyl)acetyl]oxy}-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B86449.png)